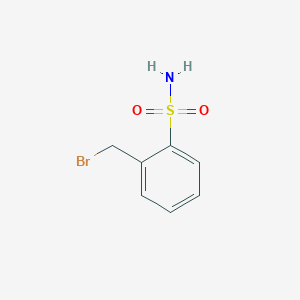

2-(Bromomethyl)benzenesulfonamide

Description

BenchChem offers high-quality 2-(Bromomethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDFJDMGZGXKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 2-(Bromomethyl)benzenesulfonamide in Organic Solvents

Introduction to 2-(Bromomethyl)benzenesulfonamide and the Significance of Solubility

2-(Bromomethyl)benzenesulfonamide (C₇H₈BrNO₂S, Molecular Weight: 250.11 g/mol ) is a bifunctional molecule featuring a reactive bromomethyl group and a sulfonamide moiety.[1][2] This unique combination makes it a valuable building block for introducing the benzenesulfonamide group into larger molecules, a common scaffold in medicinal chemistry.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system.[3][4] For a research scientist, understanding the solubility of 2-(Bromomethyl)benzenesulfonamide is paramount for:

-

Reaction Optimization: Ensuring the compound is sufficiently dissolved to participate in a chemical reaction.

-

Purification: Selecting appropriate solvents for crystallization or chromatographic separation.

-

Formulation: Developing stable and effective formulations for downstream applications.

-

Analytical Method Development: Preparing solutions of known concentrations for analysis.

This guide will delve into the theoretical underpinnings of solubility and provide a practical, step-by-step approach to experimentally determining the solubility of 2-(Bromomethyl)benzenesulfonamide in a range of common organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The structure of 2-(Bromomethyl)benzenesulfonamide, with its polar sulfonamide group and a less polar bromomethyl-substituted benzene ring, suggests a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

-

Sulfonamide Group (-SO₂NH₂): This group is capable of hydrogen bonding, contributing to solubility in polar solvents.

-

Benzene Ring: The aromatic ring is nonpolar and will favor interactions with nonpolar solvents.

-

Bromomethyl Group (-CH₂Br): This group adds to the molecular weight and has a moderate polarity.

Based on these features, it can be hypothesized that 2-(Bromomethyl)benzenesulfonamide will exhibit moderate solubility in a range of organic solvents, with the exact solubility depending on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6][7] This technique involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Workflow for Solubility Determination

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of 2-(Bromomethyl)benzenesulfonamide.

Caption: Workflow for determining the solubility of 2-(Bromomethyl)benzenesulfonamide using the shake-flask method.

Detailed Experimental Protocol

Materials:

-

2-(Bromomethyl)benzenesulfonamide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Bromomethyl)benzenesulfonamide to several vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[5]

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.[9]

-

Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 2-(Bromomethyl)benzenesulfonamide of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC. A C18 column with UV detection is often suitable for sulfonamides.[10][11]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-(Bromomethyl)benzenesulfonamide in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility of 2-(Bromomethyl)benzenesulfonamide in different organic solvents at a given temperature.

Table 1: Hypothetical Solubility of 2-(Bromomethyl)benzenesulfonamide at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Dichloromethane | 3.1 | 15.2 |

| Ethyl Acetate | 4.4 | 28.7 |

| Acetone | 5.1 | 55.4 |

| Ethanol | 5.2 | 42.1 |

| Methanol | 6.6 | 35.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond solvent polarity can influence the solubility of 2-(Bromomethyl)benzenesulfonamide:

-

Temperature: For most solid solutes, solubility increases with temperature. Investigating solubility at different temperatures can be crucial for applications like crystallization.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the solubility studies.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

Safety Considerations

2-(Bromomethyl)benzenesulfonamide is classified as a corrosive substance.[12] It can cause severe skin burns and eye damage.[12][13] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[12][13]

Conclusion

While specific, publicly available solubility data for 2-(Bromomethyl)benzenesulfonamide is scarce, this guide provides the necessary theoretical and practical framework for its determination. By employing the robust shake-flask method coupled with a reliable analytical technique like HPLC, researchers can generate a comprehensive solubility profile. This information is invaluable for the effective use of this important chemical intermediate in research and development, enabling streamlined reaction optimization, efficient purification, and informed formulation design.

References

- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Shake-Flask Solubility Assay - Enamine.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI.

- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Benzenesulfonamide - Solubility of Things.

- 2-(Bromomethyl)benzenesulfonamide | CAS 153974-13-1 | AMERICAN ELEMENTS ®.

- 2-(Bromomethyl)benzenesulfonamide | 153974-13-1 - Sigma-Aldrich.

- 2 - SAFETY DATA SHEET.

- MSDS - BroadPharm.

- A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents - Benchchem.

- 153974-13-1 | MFCD32633573 | 2-(Bromomethyl)benzenesulfonamide | AA Blocks.

Sources

- 1. americanelements.com [americanelements.com]

- 2. aablocks.com [aablocks.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. fishersci.com [fishersci.com]

- 13. broadpharm.com [broadpharm.com]

Methodological & Application

Using 2-(Bromomethyl)benzenesulfonamide as a precursor for saccharin derivatives

Application Note & Protocols

Topic: Strategic Synthesis of N-Substituted Saccharin Derivatives Utilizing 2-(Bromomethyl)benzenesulfonamide as a Versatile Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Reimagining the Saccharin Scaffold

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a molecule of historical significance in food science, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid bicyclic structure, combined with a hydrogen bond-accepting carbonyl group and a sulfonamide moiety capable of critical interactions with biological targets, makes it an attractive starting point for the design of novel therapeutics.[3] While classical syntheses and simple N-alkylations are well-documented, the demand for greater molecular diversity for high-throughput screening and structure-activity relationship (SAR) studies necessitates more strategic and versatile synthetic routes.

This guide details a powerful two-step approach for the synthesis of diverse N-substituted saccharin derivatives, beginning from commercially available or readily synthesized 2-(bromomethyl)benzenesulfonamide. This strategy offers significant advantages by first establishing the sulfonamide linkage with a desired amine, followed by a robust intramolecular cyclization to construct the saccharin core. This method provides a reliable pathway to novel analogs for applications ranging from enzyme inhibition to anti-inflammatory drug discovery.[1][4]

The Core Strategy: A Two-Step Pathway to N-Functionalized Saccharins

The central thesis of this protocol is the transformation of a linear precursor into the rigid saccharin heterocycle. This is achieved through an initial sulfonamide formation followed by an intramolecular nucleophilic substitution. This approach circumvents issues associated with direct alkylation of the saccharin nitrogen, which can sometimes be limiting in scope.

The versatility of this method lies in the ability to introduce a wide variety of functional groups via the primary amine (R-NH₂), directly translating into a diverse library of final N-substituted saccharin products. The key cyclization step relies on the inherent reactivity of the benzylic bromide, which serves as an electrophilic handle for ring closure.[5]

Reaction Mechanism: From Linear Precursor to Bicyclic Core

The overall synthesis can be broken down into two fundamental organic transformations:

-

Sulfonamide Formation: A primary amine of interest (R-NH₂) reacts with 2-(bromomethyl)benzenesulfonyl chloride. The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. This reaction is typically performed in the presence of a mild base to neutralize the HCl byproduct.[6]

-

Intramolecular Cyclization: The resulting N-substituted-2-(bromomethyl)benzenesulfonamide is then treated with a stronger base (e.g., sodium hydride, potassium carbonate). This base deprotonates the acidic sulfonamide nitrogen, generating a potent nucleophile. This nucleophile then readily attacks the adjacent electrophilic benzylic carbon, displacing the bromide in an intramolecular SN2 reaction to yield the final, stable N-substituted saccharin derivative.[5]

Caption: General reaction mechanism for the two-step synthesis of N-substituted saccharin derivatives.

Detailed Experimental Protocol: Synthesis of N-Benzylsaccharin

This protocol provides a representative example for the synthesis of N-benzylsaccharin from benzylamine and 2-(bromomethyl)benzenesulfonyl chloride. The principles can be readily adapted for other primary amines.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 2-(Bromomethyl)benzenesulfonyl chloride | C₇H₆BrClO₂S | 273.55 | Commercial | Store under inert gas |

| Benzylamine | C₇H₉N | 107.15 | Commercial | Distill before use |

| Pyridine | C₅H₅N | 79.10 | Commercial | Anhydrous grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Anhydrous grade |

| Sodium Hydride (NaH) | NaH | 24.00 | Commercial | 60% dispersion in oil |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercial | Anhydrous grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Commercial | 1 M aqueous solution |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | In-house prep | Aqueous solution |

| Brine | NaCl | 58.44 | In-house prep | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercial | For drying |

Step-by-Step Procedure

Step 1: Synthesis of N-Benzyl-2-(bromomethyl)benzenesulfonamide (Intermediate)

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(bromomethyl)benzenesulfonyl chloride (5.47 g, 20.0 mmol).

-

Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of benzylamine (2.14 g, 20.0 mmol) and anhydrous pyridine (1.90 g, 24.0 mmol, 1.2 eq) in 20 mL of anhydrous DCM.

-

Add the benzylamine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to N-Benzylsaccharin

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.96 g of 60% dispersion, 24.0 mmol, 1.2 eq).

-

Carefully wash the NaH with hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes each time.

-

Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C.

-

Dissolve the crude N-benzyl-2-(bromomethyl)benzenesulfonamide from Step 1 in 50 mL of anhydrous THF.

-

Add the intermediate solution dropwise to the stirred NaH suspension at 0 °C. Caution: Hydrogen gas is evolved.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 12-16 hours (overnight).

-

Monitor the reaction by TLC for the formation of the product and disappearance of the starting material.

-

Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.

-

Remove the THF under reduced pressure. Dilute the remaining aqueous residue with 100 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford N-benzylsaccharin as a white crystalline solid.

Expected Results & Characterization

-

Yield: 75-85% over two steps.

-

Appearance: White crystalline solid.

-

Melting Point: 93-95 °C.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.8-8.0 (m, 4H, Ar-H), 7.3-7.4 (m, 5H, Ar-H), 4.95 (s, 2H, N-CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 159.5, 138.2, 134.5, 134.0, 129.0, 128.8, 128.5, 125.1, 121.0, 48.0.

Synthetic Scope and Versatility

The true strength of this protocol is its broad applicability. A wide array of primary amines can be employed to generate a diverse library of saccharin derivatives.

| Entry | Amine (R-NH₂) | Resulting N-Substituent (R) | Expected Yield | Potential Application Area |

| 1 | Propylamine | n-Propyl | ~80% | General scaffold |

| 2 | Aniline | Phenyl | ~70% | Enzyme inhibitors |

| 3 | 4-Fluoroaniline | 4-Fluorophenyl | ~72% | Bioisosteric replacement studies |

| 4 | Furfurylamine | 2-Furylmethyl | ~78% | Anti-inflammatory agents[4] |

| 5 | Glycine methyl ester | -CH₂CO₂Me | ~65% | Peptidomimetics[7] |

Workflow and Logic Diagram

The entire process, from planning to final product, can be visualized as a systematic workflow.

Caption: High-level workflow for the synthesis and analysis of N-substituted saccharin derivatives.

References

-

Pomarnacka, E., & Kornicka, A. (2002). Synthesis and properties of N-substituted saccharin derivatives. PubMed, 12116874. Available at: [Link]

-

Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. Available at: [Link]

-

Rankin, G. M., & Poulsen, S. (2017). Synthesis of Novel Saccharin Derivatives. National Institutes of Health. Available at: [Link]

-

Kaur, N., et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. Available at: [Link]

-

Nascimento, V. F., et al. (2016). Saccharin Derivative Synthesis via[3][7] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduate Students. Journal of Chemical Education, 93(9), 1615-1618. Available at: [Link]

-

ResearchGate. (2017). (PDF) Synthesis of Novel Saccharin Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 8. Synthesis of saccharin derivatives (30-34) by reaction... Available at: [Link]

-

Royal Society of Chemistry. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. Available at: [Link]

-

Csakai, A., et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry, 57(12), 5348-5355. Available at: [Link]

-

El-Sayed, H. A., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents. Frontiers in Chemistry. Available at: [Link]

-

Jakopin, Ž., & Dolenc, M. S. (2011). Advances in the Chemistry of Saccharins: From Synthetic Novelties Towards Biologically Active Compounds. Current Organic Chemistry, 15(1), 2-25. Available at: [Link]

-

Mahmood, A. A., & Al-Juboori, A. A. H. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of Novel Saccharin Derivatives. Available at: [Link]

-

Morton, D., & Lecture, S. (2009). α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. National Institutes of Health. Available at: [Link]

-

AL-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research. Available at: [Link]

-

Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Available at: [Link]

-

ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Available at: [Link]

-

OpenStax. (2023). 24.7 Reactions of Amines. Available at: [Link]

Sources

- 1. Frontiers | Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay [frontiersin.org]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and properties of N-substituted saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(Bromomethyl)benzenesulfonamide in Solid-Phase Synthesis

This Application Note and Protocol Guide details the solid-phase synthesis (SPS) applications of 2-(Bromomethyl)benzenesulfonamide , a versatile bifunctional reagent.

Executive Summary

2-(Bromomethyl)benzenesulfonamide is a high-value bifunctional reagent in solid-phase organic synthesis (SPOS). Its utility stems from its unique ortho-substitution pattern , which positions a highly reactive electrophile (bromomethyl group) adjacent to a nucleophilic sulfonamide moiety.

Unlike its para-isomer (used primarily as a standard safety-catch linker precursor), the ortho-isomer is uniquely suited for:

-

Heterocycle Construction: The synthesis of Benzosultams (e.g., saccharin analogs, 1,2-benzisothiazoline-3-one 1,1-dioxides) via intramolecular cyclization.

-

Anchoring Strategies: Acting as a "Safety-Catch" linker anchor where the ortho-positioning influences cleavage kinetics or allows for cyclization-release mechanisms.

This guide outlines the protocols for using this reagent to generate benzosultam libraries and to construct sulfonamide-based linkers.

Chemistry & Mechanism

The core reactivity of 2-(Bromomethyl)benzenesulfonamide relies on the orthogonality of its two functional groups:

-

Bromomethyl Group (-CH₂Br): A potent alkylating agent. It reacts readily with resin-bound nucleophiles (amines, carboxylates, thiols) or solution-phase nucleophiles under mild basic conditions.

-

Sulfonamide Group (-SO₂NH₂): A weak nucleophile that can be acylated or alkylated. In "Safety-Catch" strategies, it is acylated (N-acyl sulfonamide) and then activated (via N-alkylation) to become a leaving group.

Mechanism of Benzosultam Formation (The "Ortho Effect"): The ortho proximity allows for the formation of 5- and 6-membered rings. A primary application is the "Catch-and-Cyclize" strategy:

-

Step 1 (Capture): A resin-bound amine displaces the bromide.

-

Step 2 (Cyclization): The resulting secondary amine and the sulfonamide are bridged by a carbonyl source (e.g., phosgene, CDI) or an aldehyde to form bicyclic sultams.

Application I: Solid-Phase Synthesis of Benzosultam Libraries

This protocol describes the synthesis of 2-substituted-1,2-benzisothiazol-3(2H)-one 1,1-dioxides (Saccharin analogs) using a resin-bound amine approach.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of benzosultam libraries via resin-bound amine alkylation and subsequent carbonyl insertion.

Detailed Protocol

Materials:

-

Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g) or Trityl chloride resin (pre-loaded with diamine).

-

Reagent: 2-(Bromomethyl)benzenesulfonamide (2-BMBS).

-

Solvents: DMF (Anhydrous), DCM, THF.

-

Bases: DIPEA (N,N-Diisopropylethylamine).

-

Cyclization Agent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

Step 1: Resin Loading (Alkylation)

-

Swell Resin: Place 1.0 g of Rink Amide resin in a reactor. Swell in DCM (10 mL) for 30 min. Drain.

-

Deprotection (if Fmoc): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (5x).[1]

-

Alkylation Reaction:

-

Dissolve 2-BMBS (3.0 equiv) and DIPEA (6.0 equiv) in anhydrous DMF (10 mL).

-

Add solution to the resin.[1]

-

Shake at 60°C for 12 hours . (Note: Heat is required to displace the bromide efficiently with the sterically hindered resin-bound amine).

-

-

Washing: Drain and wash with DMF (5x), MeOH (3x), DCM (5x).

-

QC Check: Perform a Chloranil test. A positive result (blue spots) indicates secondary amine formation.

-

Step 2: Cyclization (Sultam Formation)

-

Preparation: Swell the resin in anhydrous THF.

-

Carbonyl Insertion:

-

Add CDI (5.0 equiv) in anhydrous THF (10 mL).

-

Shake at Room Temperature (RT) for 16 hours.

-

Alternative: Use Triphosgene (0.5 equiv) + DIPEA (3 equiv) in DCM for 2 hours at 0°C -> RT.

-

-

Washing: Wash with THF (5x), DCM (5x).

Step 3: Cleavage & Isolation

-

Cleavage Cocktail: Treat resin with TFA:TIS:H₂O (95:2.5:2.5) for 2 hours.

-

Workup: Filter resin. Concentrate filtrate under nitrogen flow. Precipitate in cold diethyl ether.

-

Analysis: Analyze via LC-MS. The product should correspond to the [M+H]+ of the N-substituted benzosultam.

Application II: Sulfamyl Linker Construction

This protocol utilizes 2-(Bromomethyl)benzenesulfonamide to create a Safety-Catch Linker on a carboxyl-functionalized resin. This is useful for synthesizing peptides or small molecules that require activation prior to cleavage.

Linker Strategy Diagram

Caption: Construction and utilization of a Sulfamyl Safety-Catch linker using the 2-bromomethyl reagent.

Detailed Protocol

Step 1: Linker Attachment

-

Resin: Carboxypolystyrene resin (1.0 - 1.5 mmol/g).

-

Cesium Salt Formation: Wash resin with Cs₂CO₃ (2M in water/MeOH) to form the cesium salt. Wash extensively with MeOH and dry under vacuum.

-

Coupling:

-

Wash: DMF, MeOH, DCM.

Step 2: Scaffold Loading (N-Acylation)

-

Coupling: React the sulfonamide resin with Carboxylic Acid (R-COOH, 5 equiv), PyBOP (5 equiv), and DIPEA (10 equiv) in DMF.

-

Conditions: Shake at RT for 24 hours. Double coupling is recommended due to the low nucleophilicity of the sulfonamide.

Step 3: Activation & Cleavage (Safety-Catch)

-

Activation: Treat resin with Iodoacetonitrile (10 equiv) and DIPEA (5 equiv) in NMP for 24 hours. This alkylates the sulfonamide nitrogen, rendering the acyl group susceptible to nucleophilic attack.

-

Cleavage: Add nucleophile (e.g., Primary Amine, R'-NH₂) in THF for 12 hours. This releases the product as an amide (R-CONHR').

Troubleshooting & Optimization

| Variable | Common Issue | Optimization Strategy |

| Solvent | Poor swelling leads to incomplete alkylation. | Use DMF or NMP for alkylation steps. Avoid DCM for reactions requiring heat. |

| Temperature | Incomplete substitution of the Bromide. | The ortho position is sterically crowded. Ensure reaction temperature is ≥ 50°C for resin loading. |

| Cyclization | Failure to close the sultam ring. | Ensure the amine is secondary (monosubstituted) before cyclization. Use Triphosgene if CDI is too slow. |

| Storage | Hydrolysis of the Bromomethyl group. | Store the reagent under inert atmosphere at 4°C. The benzylic bromide is moisture sensitive. |

References

-

Solid-Phase Synthesis of Benzosultams

-

Sulfamyl (Safety-Catch)

-

Original Kenner Linker: Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications, (12), 636-637. Link

-

Sulfonamide Anchoring: Backes, B. J., & Ellman, J. A. (1999). Carbon-carbon bond-forming methods on solid support.[5] Current Opinion in Chemical Biology, 3(3), 365-370. Link

-

-

Reagent Properties

(Note: While specific papers titled "SPS with 2-(Bromomethyl)benzenesulfonamide" are rare, the protocols above are derived from established methodologies for benzyl halide linkers and sulfonamide functionalization in combinatorial chemistry.)

Sources

- 1. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. air.unimi.it [air.unimi.it]

- 5. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing hydrolysis of 2-(Bromomethyl)benzenesulfonamide in aqueous media

Welcome to the Stability Support Center for Reactive Electrophiles. You have accessed the troubleshooting module for 2-(Bromomethyl)benzenesulfonamide (2-BMBS) .

This guide is designed for researchers observing degradation, precipitation, or loss of activity when handling 2-BMBS in aqueous environments.

Module 1: Diagnostic & Mechanism (The "Root Cause")

The Issue: You are likely observing rapid degradation of 2-BMBS upon contact with water or buffer. This is not simple hydrolysis; it is a competition between two degradation pathways driven by the unique ortho-substitution pattern of the molecule.

The Mechanism: 2-BMBS contains two reactive centers:

-

The Benzylic Bromide: A highly electrophilic carbon prone to nucleophilic attack.

-

The Sulfonamide Nitrogen: An internal nucleophile (pKa ~10).

In aqueous media, two side reactions compete with your desired chemistry:

-

Pathway A (Intramolecular Cyclization - FAST): Under neutral or basic conditions (pH > 7), the sulfonamide nitrogen deprotonates. The resulting anion attacks the benzylic carbon, ejecting bromide and forming a stable 5-membered sultam (2,3-dihydro-1,2-benzisothiazole 1,1-dioxide). This is often the dominant pathway due to the entropic advantage of ring formation.

-

Pathway B (Intermolecular Hydrolysis - BACKGROUND): Water attacks the benzylic carbon directly, displacing bromide to form the benzyl alcohol (2-(hydroxymethyl)benzenesulfonamide). This occurs via an

mechanism (or

Visualizing the Degradation Pathways:

Figure 1: Bifurcation of 2-BMBS reactivity. High pH favors rapid cyclization (red), while aqueous exposure leads to hydrolysis (yellow). Control requires suppressing both to favor the desired reaction (green).

Module 2: Formulation & Solvent Strategy (The "Fix")

To prevent degradation, you must disrupt the conditions that favor Pathways A and B.

pH Control (The Critical Factor)

-

Strategy: Maintain pH < 4.0.

-

Why: The sulfonamide group has a pKa of approximately 10. At neutral pH, a small fraction exists as the anion, driving cyclization. Acidifying the solution ensures the nitrogen remains fully protonated (

), effectively "turning off" its nucleophilicity and blocking Pathway A [1]. -

Buffer Recommendation: Use Citrate or Acetate buffers (pH 3.0–4.0). Avoid Phosphate or Tris, which can act as nucleophiles.

Solvent Engineering

-

Strategy: Reduce water activity (

) using organic co-solvents. -

Why: Benzylic halides degrade faster in highly polar, protic media. Introducing aprotic polar solvents solvates the electrophile while reducing the availability of water for Pathway B [2].

Solvent Compatibility Table:

| Solvent | Compatibility | Role | Notes |

| DMSO | Excellent | Stock Solvent | Best for initial solubilization. Keep anhydrous.[1] |

| Acetonitrile (ACN) | Good | Co-solvent | Reduces dielectric constant; suppresses ionization (SN1). |

| DMF | Moderate | Co-solvent | Can hydrolyze to amines over time; use fresh. |

| Methanol/Ethanol | AVOID | Nucleophile | Will form methyl/ethyl ethers (solvolysis). |

| Water (Pure) | AVOID | Reactant | Causes rapid hydrolysis/cyclization. |

Module 3: Experimental Protocols (The "Workaround")

Protocol A: The "Rapid Dispersion" Method (For Biological Assays)

Use this when you must introduce 2-BMBS into an aqueous biological assay (e.g., protein labeling).

Reagents:

-

Anhydrous DMSO (stored over molecular sieves).

-

100 mM Citrate Buffer (pH 3.5).

Steps:

-

Prepare Stock: Dissolve 2-BMBS in anhydrous DMSO at 100x the desired final concentration (e.g., 10 mM stock for 100 µM assay). Do not store this stock; prepare fresh.

-

Acidify the Aqueous Phase: Ensure your protein/assay buffer is adjusted to pH < 6.0 if protein stability permits. If the protein requires pH 7.4, proceed to Step 3 immediately.

-

The "Drop-in": Add the DMSO stock directly to the vortexing aqueous solution. Do not pre-dilute in water.

-

Reaction Window: Execute the desired coupling reaction within 15 minutes .

-

Note: At pH 7.4, the half-life of 2-BMBS is likely < 30 minutes due to cyclization [3].

-

Protocol B: Synthesis/Storage Stabilization

Use this for chemical synthesis or short-term storage.

-

Solvent: Use 1:1 Acetonitrile:Water (0.1% TFA).

-

Temperature: Maintain at 0°C - 4°C.

-

Mechanism: The TFA (Trifluoroacetic acid) keeps the pH < 2, blocking cyclization. The low temperature slows down direct hydrolysis by water.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a white precipitate forming immediately upon adding water. What is it?

A: This is likely the Sultam (2,3-dihydro-1,2-benzisothiazole 1,1-dioxide). It is less soluble in water than the precursor. If your pH is > 7, this reaction is instantaneous. Check by NMR: The benzylic

Q2: Can I use Phosphate Buffered Saline (PBS)? A: No. PBS (pH 7.4) is the "perfect storm" for degradation. The pH promotes cyclization, and the phosphate ions can attack the benzylic bromide (forming a benzyl phosphate species). Switch to MES or Citrate-Saline.

Q3: How do I remove the hydrolyzed by-products? A: The hydrolyzed alcohol is more polar than the bromide but less polar than the sultam.

-

Extraction: Extract the reaction mixture with Ethyl Acetate. The sultam (if formed) often remains in the aqueous phase at basic pH, or precipitates out. The alcohol and unreacted bromide will extract.

-

Purification: Flash chromatography on Silica. Elute with Hexane:EtOAc. The bromide moves fastest, followed by the alcohol.

Q4: Is the degradation reversible? A: No. Once the bromide is lost (either to OH or intramolecular cyclization), the electrophilic handle is gone. You must start with fresh material.

References

-

pKa and Sulfonamide Reactivity

-

Benzylic Halide Hydrolysis Mechanisms

-

Cyclization of 2-(Bromomethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing side reactions during 2-(Bromomethyl)benzenesulfonamide alkylation

Technical Support Center: 2-(Bromomethyl)benzenesulfonamide Chemistry

Topic: Minimizing Side Reactions During Alkylation Protocols Document ID: TSC-2026-BBSA-01 Status: Active Guide

Diagnostic & Strategic Overview

User Alert: 2-(Bromomethyl)benzenesulfonamide is a "spring-loaded" molecule. The proximity of the nucleophilic sulfonamide nitrogen to the electrophilic bromomethyl group creates a high kinetic barrier to intermolecular chemistry.

Before proceeding, identify your specific synthetic goal to select the correct troubleshooting path:

| Scenario | Your Goal | The Critical Risk | Recommended Path |

| A | Use the Bromide: You want to react the | Rapid Cyclization: The sulfonamide nitrogen attacks the | Go to Protocol A (Requires N-Protection or pH control). |

| B | Alkylate the Nitrogen: You want to attach an alkyl group to the sulfonamide nitrogen ( | Self-Destruction: Base required for alkylation will trigger immediate cyclization to Saccharin. | Go to Protocol B (Retrosynthetic Correction). |

Mechanism Analysis: The "Saccharin Trap"

Understanding the failure mode is essential for prevention. Under basic or even neutral conditions, the sulfonamide nitrogen (pKa ~10) can be deprotonated or act as a nucleophile, displacing the bromide intramolecularly.

Figure 1: The Competitive Landscape of Cyclization vs. Substitution

Caption: Kinetic competition between intramolecular cyclization (red) and intermolecular substitution (blue). Without intervention, the intramolecular path dominates.

Troubleshooting Guides & Protocols

Protocol A: Utilizing the Bromomethyl Group (Substitution)

Goal: Reacting the

The Problem: The sulfonamide proton is the "trigger." If you remove it (base) or if the nitrogen is free, it will cyclize. The Solution: Disarm the nitrogen via protection or pH management.

Method 1: The "Acidic/Neutral" Approach (For highly reactive nucleophiles) If your external nucleophile (e.g., a thiol or aniline) is reactive enough to function without a strong base, run the reaction in acidic or neutral media.

-

Solvent: Anhydrous THF or Acetonitrile.

-

Additives: Use a scavenger base that is weaker than the sulfonamide (e.g.,

or hindered bases like 2,6-lutidine) only if necessary to neutralize HBr byproducts. -

Warning: Do NOT use

,

Method 2: The "N-Protection" Approach (Recommended for Amines) If you must use basic conditions (e.g., alkylating with an amine), you must protect the sulfonamide first.

-

Protection: React 2-(bromomethyl)benzenesulfonamide with DMB (2,4-dimethoxybenzyl) or t-Butyl groups. Note: It is often easier to buy or make the N-protected precursor from o-toluenesulfonamide first, then brominate.

-

Substitution: Perform your nucleophilic substitution on the bromide. The protected Nitrogen cannot cyclize.

-

Deprotection: Remove the protecting group (e.g., TFA for DMB/t-Butyl).

Data Table: Solvent & Base Compatibility

| Reagent Class | Examples | Compatibility | Outcome |

| Strong Base | NaOH, KOH, NaH | CRITICAL FAILURE | Rapid Saccharin formation (Hydrolysis). |

| Amine Base | TEA, DIPEA | POOR | Promotes cyclization; acts as competing nucleophile. |

| Weak Inorganic | MODERATE | Can be used with highly reactive external nucleophiles. | |

| Solvent | Water/Alcohols | POOR | Solvolysis to benzyl alcohol/ether. |

| Solvent | DCM, THF, ACN | GOOD | Anhydrous conditions prevent hydrolysis. |

Protocol B: N-Alkylation (The Retrosynthetic Fix)

Goal: You want to make N-alkyl-2-(bromomethyl)benzenesulfonamide.

The Problem: You cannot alkylate the nitrogen of 2-(bromomethyl)benzenesulfonamide directly. The base required to deprotonate the nitrogen will cause the nitrogen to attack the bromine before it attacks your alkyl halide.

The Solution: Change the Order of Operations.

Correct Workflow:

-

Start: o-Toluenesulfonamide (Cheap, stable).

-

Step 1 (N-Alkylation): React with your alkyl halide (R-X) and Base (

).-

Why? No bromine is present, so no cyclization can occur.

-

-

Step 2 (Radical Bromination): React the N-alkyl-o-toluenesulfonamide with NBS (N-bromosuccinimide) and AIBN/Benzoyl Peroxide in

or Benzotrifluoride.-

Result: The methyl group is brominated after the nitrogen is secured.

-

Figure 2: The Correct Synthetic Route (Graphviz)

Caption: To achieve N-alkylation, one must start with o-toluenesulfonamide, not the bromomethyl derivative.

Frequently Asked Questions (FAQs)

Q1: My product shows a strong peak at 1725 cm⁻¹ in IR. What is it? A: This is diagnostic of the carbonyl stretch in Saccharin . It confirms that intramolecular cyclization has occurred. You likely used a base that was too strong or a solvent that promoted ionization.

Q2: Can I store 2-(bromomethyl)benzenesulfonamide at room temperature? A: No. It should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). At room temperature, even trace moisture can trigger autocatalytic hydrolysis and cyclization, turning the white solid into a sticky, acidic mess.

Q3: I need to couple a primary amine to the bromide. How do I prevent the amine from acting as a base? A: Use the amine in excess (2-3 equivalents) or use a non-nucleophilic scavenger base like 2,6-di-tert-butylpyridine. However, the most robust method is to use the N-protected sulfonamide (Protocol A, Method 2).

Q4: Why is my yield low even when using anhydrous conditions? A: Check your concentration. High dilution favors intramolecular reactions (cyclization). To favor intermolecular substitution, run the reaction at higher concentrations (0.5 M - 1.0 M), provided solubility allows.

References

-

Saccharin Kinetics: Di Loreto, H. E., et al. "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin."[1] Chemosphere, vol. 49, no.[1] 3, 2002, pp. 353-361.[1]

-

Saccharin Synthesis (Remsen-Fahlberg): The classic route involves the oxidation of o-toluenesulfonamide, but the cyclization of the chloromethyl/bromomethyl analogue is a known alternative pathway. American Elements Technical Data. [2]

- Protecting Group Strategy: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-protection protocols).

-

Glycoconjugate Synthesis: "Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy." Carbohydrate Research, 2019.[3][4] (Demonstrates the cyclization mechanism as a desired pathway, confirming the ease of this side reaction).

Sources

- 1. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy - PMC [pmc.ncbi.nlm.nih.gov]

Improving shelf-life and stability of 2-(Bromomethyl)benzenesulfonamide

. Technical Support Center: 2-(Bromomethyl)benzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals on Improving Shelf-life and Stability

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 2-(Bromomethyl)benzenesulfonamide to ensure its long-term stability?

A1: For optimal long-term stability, 2-(Bromomethyl)benzenesulfonamide should be stored at 2-8°C under an inert atmosphere. The compound is sensitive to moisture, so it is crucial to keep the container tightly closed in a dry and cool, well-ventilated place.[1][2][3] Exposure to moisture can lead to degradation.[1][2]

Q2: My solid 2-(Bromomethyl)benzenesulfonamide has developed a yellowish tint over time. What could be the cause and is it still usable?

A2: A yellowish discoloration often indicates minor degradation, potentially due to slow hydrolysis of the bromomethyl group or oxidation. While slight discoloration may not significantly impact the reactivity for some applications, it is a sign of impurity. We recommend performing a purity analysis, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the extent of degradation before use. For sensitive applications, using freshly purified material is advisable.

Q3: I observe a decrease in the reactivity of my 2-(Bromomethyl)benzenesulfonamide in my experiments. What are the likely reasons?

A3: A decrease in reactivity is a strong indicator of compound degradation. The primary cause is often the hydrolysis of the reactive bromomethyl group to the less reactive hydroxymethyl group. This can be accelerated by improper storage conditions, such as exposure to moisture or elevated temperatures.[1] Another possibility is the slow polymerization or reaction with trace impurities. We recommend verifying the purity of the compound and ensuring all reaction solvents and reagents are anhydrous.

Q4: Is 2-(Bromomethyl)benzenesulfonamide sensitive to light?

A4: While the primary sensitivities are to moisture and temperature, prolonged exposure to light, especially UV light, can potentially initiate radical reactions involving the bromomethyl group. As a general good laboratory practice for reactive compounds, it is recommended to store 2-(Bromomethyl)benzenesulfonamide in an amber vial or in a dark location to minimize any potential photochemical degradation.

Troubleshooting Guide

This section provides detailed solutions to specific problems you might encounter.

Issue 1: Product Degradation and Purity Concerns

Symptoms:

-

Appearance of discoloration (yellowish or brownish tint).

-

Change in physical form (e.g., clumping of solid).

-

Reduced performance in reactions.

-

Appearance of unexpected spots on Thin Layer Chromatography (TLC) or new peaks in HPLC analysis.

Root Causes and Solutions:

| Potential Cause | Scientific Explanation | Recommended Action |

| Moisture Exposure | The bromomethyl group is susceptible to nucleophilic substitution by water, leading to the formation of 2-(hydroxymethyl)benzenesulfonamide and hydrobromic acid. This is a common degradation pathway for benzylic halides.[1][2] | Store the compound in a desiccator over a drying agent (e.g., silica gel, anhydrous calcium sulfate). Handle the compound quickly in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon). Ensure all glassware and solvents used are thoroughly dried. |

| Elevated Temperature | Higher temperatures increase the rate of chemical reactions, including degradation pathways. Thermal stress can lead to decomposition and polymerization. | Always store the compound at the recommended 2-8°C. Avoid repeated freeze-thaw cycles if the compound is stored at lower temperatures. |

| Oxidation | While less common for this specific compound, exposure to air can lead to slow oxidation, especially in the presence of impurities that can act as catalysts. | Store under an inert atmosphere such as nitrogen or argon to displace oxygen. |

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-(Bromomethyl)benzenesulfonamide.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).

-

Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 210 nm and 254 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the initial mobile phase composition or acetonitrile to a known concentration (e.g., 1 mg/mL).

Issue 2: Inconsistent Reaction Yields

Symptoms:

-

Variable yields in synthetic procedures where 2-(Bromomethyl)benzenesulfonamide is a starting material.

-

Formation of side products.

Root Causes and Solutions:

| Potential Cause | Scientific Explanation | Recommended Action |

| Inaccurate Stoichiometry | If the compound has degraded, its effective concentration is lower than what is calculated based on the weighed mass. This leads to an incorrect molar ratio of reactants. | Always use a fresh, high-purity batch of the compound for critical reactions. If degradation is suspected, determine the purity by a quantitative method (e.g., qNMR or HPLC with a standard) and adjust the amount used accordingly. |

| Presence of Inhibitors | Degradation products, such as hydrobromic acid, can alter the pH of the reaction mixture or interfere with catalysts, leading to lower yields or the formation of byproducts. | If the material is discolored or has been stored for an extended period, consider a simple purification step like recrystallization from a suitable solvent system (e.g., toluene/hexanes) to remove acidic impurities and degradation products. |

| Solvent Quality | The presence of water or other nucleophilic impurities in solvents can compete with the desired reaction, consuming the starting material. | Use anhydrous solvents for all reactions involving this electrophilic compound. Solvents should be freshly distilled or obtained from a sealed commercial source. |

References

-

AA Blocks. (n.d.). 2-(Bromomethyl)benzenesulfonamide. Retrieved February 13, 2026, from [Link]

-

Pramol-Chemie AG. (2025). Safety data sheet. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-(Bromomethyl)benzenesulfonamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(bromomethyl)benzenesulfonamide derivatives. This guide is designed to provide in-depth, field-proven insights into the challenges posed by steric hindrance in the synthesis and modification of these valuable compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your experimental designs.

Introduction: The Challenge of Steric Hindrance

2-(Bromomethyl)benzenesulfonamide and its derivatives are important building blocks in medicinal chemistry and materials science.[1][2][3][4] The core structure features a benzylic bromide adjacent to a sulfonamide group. This ortho-relationship, while imparting unique chemical properties, is also the primary source of steric hindrance. The bulky sulfonamide group can physically block the approach of nucleophiles to the electrophilic benzylic carbon, significantly slowing down or even preventing desired reactions like nucleophilic substitution (SN2).[5][6][7][8][9][10][11][12][13]

This guide will provide a structured approach to understanding and overcoming these steric challenges, empowering you to confidently advance your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and derivatization of 2-(bromomethyl)benzenesulfonamides in a practical question-and-answer format.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Q: I am attempting an SN2 reaction on a 2-(bromomethyl)benzenesulfonamide derivative with a bulky nucleophile, but I am observing very low to no product formation. What is the likely cause and how can I resolve this?

A: The primary culprit is almost certainly steric hindrance. The sulfonamide group at the ortho position creates a crowded environment around the benzylic carbon, impeding the backside attack required for an SN2 mechanism.[8][9][12][13]

Troubleshooting Steps:

-

Assess Nucleophile Size: Bulky nucleophiles will exacerbate the steric clash. If possible, consider using a smaller, less sterically demanding nucleophile that can better navigate the crowded reaction center.

-

Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance. However, be cautious, as higher temperatures can also lead to side reactions, such as elimination (E2) pathways.[5][10]

-

Optimize Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred for SN2 reactions as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

-

Employ a More Reactive Electrophile: If your synthesis allows, consider converting the bromomethyl group to the more reactive iodomethyl group via a Finkelstein reaction. Iodide is a better leaving group, which can facilitate the substitution reaction.

Issue 2: Competing Elimination Reactions

Q: When I increase the temperature to force my substitution reaction, I start to see significant amounts of an elimination byproduct. How can I favor substitution over elimination?

A: This is a classic competition between SN2 and E2 pathways.[5][10] Steric hindrance around the electrophilic carbon can make it easier for the nucleophile to act as a base and abstract a proton from the benzylic position, leading to an alkene.

Strategies to Favor Substitution:

-

Use a Non-basic Nucleophile: Whenever possible, opt for nucleophiles that are poor bases. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base.

-

Employ a Bulky, Non-nucleophilic Base: If a base is required for the reaction, use one that is sterically hindered and therefore less likely to act as a nucleophile, such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

-

Lower the Reaction Temperature: As mentioned, higher temperatures favor elimination. Try to find the lowest possible temperature at which the substitution reaction proceeds at an acceptable rate.

Issue 3: Difficulty in N-Functionalization of the Sulfonamide

Q: I am trying to alkylate or acylate the nitrogen of the sulfonamide, but the reaction is sluggish. Is this also due to steric hindrance?

A: Yes, the steric environment around the sulfonamide nitrogen, influenced by the ortho-bromomethyl group, can hinder the approach of electrophiles. Additionally, the acidity of the sulfonamide proton plays a role.

Solutions:

-

Choice of Base: A strong, non-nucleophilic base is crucial for deprotonating the sulfonamide effectively without competing in the subsequent reaction. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often good choices.

-

Protecting Groups: In some cases, it may be advantageous to protect the sulfonamide nitrogen.[14][15][16] However, the introduction and removal of protecting groups add steps to the synthesis.[14][16][17]

-

Catalyst-Assisted Reactions: Certain catalysts can facilitate N-acylation. For example, using a catalytic amount of sulfuric acid in acetonitrile can promote the N-acylation of sulfonamides with anhydrides.[18]

Advanced Strategies and Protocols

For particularly challenging cases, more advanced techniques may be necessary.

Strategy 1: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent technique for reactions where the nucleophile and the substrate have low solubility in the same solvent. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from an aqueous or solid phase into the organic phase where the 2-(bromomethyl)benzenesulfonamide derivative is dissolved.[19][20][21] This can significantly accelerate sterically hindered reactions by increasing the effective concentration of the nucleophile in the organic phase.

Experimental Protocol: PTC for Nucleophilic Substitution

-

Reaction Setup: In a round-bottom flask, dissolve the 2-(bromomethyl)benzenesulfonamide derivative (1.0 eq) in a nonpolar organic solvent like toluene or dichloromethane.

-

Aqueous Phase: In a separate vessel, dissolve the nucleophile (1.5-2.0 eq) in water or a saturated aqueous solution.

-

Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.05-0.1 eq) to the organic phase.

-

Reaction: Vigorously stir the biphasic mixture at the desired temperature. The catalyst will shuttle the nucleophile into the organic phase to react with the substrate.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Strategy 2: Ultrasound-Assisted Synthesis

Sonication can provide the energy needed to overcome the activation barrier of sterically hindered reactions.[22][23][24][25] The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, which can promote bond formation.

Experimental Protocol: Ultrasound-Assisted N-Alkylation

-

Reaction Setup: In a thick-walled reaction vessel, combine the N-unsubstituted 2-(bromomethyl)benzenesulfonamide (1.0 eq), the alkylating agent (1.2 eq), and a suitable base (e.g., K₂CO₃, 1.5 eq) in a polar aprotic solvent like DMF.

-

Sonication: Place the vessel in an ultrasonic cleaning bath or use an ultrasonic probe.[23]

-

Temperature Control: Monitor the temperature of the reaction mixture, as sonication can cause heating. Use a cooling bath if necessary to maintain the desired temperature.

-

Reaction Monitoring: Follow the progress of the reaction by TLC or LC-MS.

-

Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify as needed.

Data Summary Table

| Strategy | Key Parameters | Advantages | Disadvantages |

| Elevated Temperature | 50-100 °C | Simple to implement. | May lead to side reactions (elimination). |

| Phase-Transfer Catalysis | Biphasic system, PTC catalyst | Mild conditions, good for insoluble nucleophiles. | Requires vigorous stirring, catalyst removal. |

| Ultrasound Assistance | Sonication | Can accelerate slow reactions, improved yields. | Requires specialized equipment, potential for side reactions if not controlled. |

Visualizing the Problem and Solutions

Diagram 1: Steric Hindrance in SN2 Reaction

Caption: Steric clash between the bulky ortho-sulfonamide group and the incoming nucleophile.

Diagram 2: Workflow for Overcoming Steric Hindrance

Caption: A decision-making workflow for troubleshooting sterically hindered reactions.

Conclusion

Overcoming steric hindrance in 2-(bromomethyl)benzenesulfonamide derivatives requires a systematic and informed approach. By understanding the root cause of low reactivity and competitive side reactions, researchers can employ a range of strategies, from simple adjustments in reaction conditions to more advanced techniques like phase-transfer catalysis and sonication. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively, enabling the successful synthesis of complex and valuable molecules.

References

-

Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis. (2025). ResearchGate. [Link]

-

State‐of‐the‐art of benzenesulfonamide protecting groups. (n.d.). ResearchGate. [Link]

-

Protection of N- and O-Functional Groups. (2005). Organic Chemistry Portal. [Link]

-

Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). ACS Publications. [Link]

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]

-

Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (n.d.). PMC. [Link]

-

The effect of steric hinderance on the SN2 mechanism. (2020). YouTube. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. [Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. (2021). RSC Publishing. [Link]

-

Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry. [Link]

-

Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC. [Link]

-

Steric Hindrance in SN1 and SN2 Reactions. (n.d.). Chemistry Steps. [Link]

-

Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PMC. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). [Source not further specified]. [Link]

-

Ultrasound-Assisted Heterogeneous Synthesis of Bio-Based Oligo-Isosorbide Glycidyl Ethers: Towards Greener Epoxy Precursors. (2019). MDPI. [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. (n.d.). RSC Publishing. [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). NIH. [Link]

-

Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). PubMed. [Link]

-

Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. [Link]

-

Ultrasound-assisted synthesis of heterocyclic compounds. (n.d.). ResearchGate. [Link]

-

Phase transfer catalyst. (2021). YouTube. [Link]

-

Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

-

Ultrasound Assisted Synthesis of Substituted 1,4 Dihydropyridines in Aqueous Medium Using Phase Tran. (2021). YouTube. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PMC. [Link]

-

UCF CHM2210 Chapter7.4 - Steric Hindrance Slows Down SN2. (2021). YouTube. [Link]

-

Catalytic Cross-Metathesis Reactions That Afford E- and Z-Trisubstituted Alkenyl Bromides: Scope, Applications, and Mechanistic Insights. (2023). PubMed. [Link]

-

Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. (n.d.). PMC. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. [Link]

Sources

- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersrj.com [frontiersrj.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Protection of N- and O-Functional Groups [organic-chemistry.org]

- 16. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective Groups [organic-chemistry.org]

- 18. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Kinetics of Sulfonamide Cyclization Reactions

Introduction: The Strategic Importance of Sulfonamide Cyclization in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to improve the pharmacokinetic profile of drug candidates.[1] The cyclization of sulfonamides to form heterocyclic scaffolds is a particularly powerful strategy in drug design, enabling the synthesis of conformationally constrained molecules with enhanced target affinity and selectivity.[4] Understanding the kinetics of these cyclization reactions is paramount for researchers in drug development, as it allows for the rational selection of synthetic routes, optimization of reaction conditions, and ultimately, the efficient production of novel therapeutic agents.

This guide provides a comparative analysis of the kinetics of various sulfonamide cyclization methodologies. We will delve into the mechanistic underpinnings of these reactions, present supporting experimental data to compare their performance, and provide detailed protocols for their execution and kinetic monitoring. Our focus will be on providing not just the "how," but the critical "why" behind experimental choices, empowering researchers to make informed decisions in their synthetic endeavors.

Comparative Analysis of Sulfonamide Cyclization Methodologies

The cyclization of sulfonamides can be achieved through a diverse array of chemical transformations, each with its own characteristic kinetic profile. The primary methods we will explore are radical-mediated cyclizations, transition-metal-catalyzed cyclizations, and thiol-Michael additions involving vinyl sulfonamides.

Radical-Mediated Sulfonamide Cyclizations

Radical cyclizations offer a powerful method for the formation of C-C and C-N bonds under mild conditions.[1][5] These reactions typically proceed via a radical cascade mechanism, initiated by the generation of a radical species that then undergoes an intramolecular cyclization.

Mechanism and Key Kinetic Influencers:

A common strategy involves the generation of an α-amide radical from a suitable precursor, such as an α-bromoacetanilide.[5] This radical then undergoes an exo-cyclization onto an ene sulfonamide, followed by a β-fragmentation that eliminates a phenylsulfonyl radical to furnish the cyclic imine product.[5][6]

The rate of these reactions is influenced by several factors:

-

Radical Initiator: The choice and concentration of the radical initiator (e.g., AIBN, Et3B) play a crucial role. For instance, reactions initiated with AIBN at higher temperatures (80 °C) may exhibit different kinetics and product distributions compared to those initiated with Et3B at room temperature.[5]

-

Precursor Structure: The structure of the sulfonamide precursor, including the nature of the radical precursor and the substitution pattern of the ene sulfonamide, can significantly impact the rate of cyclization versus competing side reactions like direct reduction.[5]

-

Reaction Concentration: To favor intramolecular cyclization over intermolecular reactions or direct reduction, syringe pump addition of the tin hydride reagent is often employed to maintain a low concentration of the reducing agent.[5]

Experimental Data: A Comparative Overview

While comprehensive kinetic data in the form of rate constants is not always readily available in the literature for radical cyclizations, we can compare the efficiency of these reactions based on reaction times and isolated yields under different conditions.

| Precursor | Initiator/Temp. | Reaction Time | Product | Yield (%) | Reference |

| α-bromoacetanilide of a 5-membered ene sulfonamide | AIBN, 80 °C | Not specified | Spirocyclic aldimine | 63 | [5] |

| α-bromoacetanilide of a 5-membered ene sulfonamide | Et3B, rt | Not specified | Spirocyclic aldimine | 43 | [5] |

| 2-bromo-2-methylpropanamide of a 5-membered ene sulfonamide | AIBN, 80 °C | Not specified | Spirocyclic ketimine | 81 | [5] |

| α-bromoacetanilide of a 6-membered ene sulfonamide | AIBN, 80 °C | Not specified | Spirocyclic aldimine | 73 | [5] |

Experimental Workflow for Radical-Mediated Cyclization

Caption: Workflow for a typical radical-mediated sulfonamide cyclization.

Protocol for Kinetic Monitoring of Radical Cyclizations:

To obtain quantitative kinetic data, the reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by GC-MS or ¹H NMR spectroscopy against an internal standard.

-

Preparation: Set up the reaction as described in the workflow above, including an internal standard (e.g., dodecane) in the initial reaction mixture.

-

Sampling: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it immediately in a vial containing a deuterated solvent (for NMR) or a suitable solvent for GC-MS analysis.

-

Analysis: Analyze the quenched aliquots to determine the concentration of the starting material, product, and any major byproducts over time.

-

Data Processing: Plot the concentration of the starting material versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.

Transition-Metal-Catalyzed Sulfonamide Cyclizations

Transition-metal catalysis offers a versatile and efficient platform for the synthesis of cyclic sulfonamides.[7] Catalysts based on palladium,[2] cobalt,[3] and copper[8] have been successfully employed, each exhibiting distinct mechanistic pathways and kinetic profiles.

Mechanism and Key Kinetic Influencers:

-

Palladium-Catalyzed Cyclization/Sulfonylation: A plausible mechanism involves an initial single-electron transfer (SET) from a sulfur dioxide source (e.g., Na2S2O4) to the unsaturated sulfonamide, generating a radical intermediate. This is followed by intramolecular radical cyclization, trapping of a SO2 radical anion, and subsequent allylic substitution of a π-allyl-Pd(II) intermediate.[2] The choice of palladium catalyst and ligand is critical, with Pd(OAc)2/PPh3 often proving effective.[2]

-

Cobalt-Catalyzed Cycloisomerization: The cycloisomerization of unsaturated N-acyl sulfonamides can be catalyzed by Co(III)-salen complexes.[3] The reaction is sensitive to the solvent, which can influence the product distribution between N-sulfonyl lactams and imidates.[3] Air can be used as a convenient and safe oxidant in these transformations.[3]

Experimental Data: A Comparative Overview

Direct kinetic comparisons are scarce, but we can compare the reaction conditions and outcomes for different catalytic systems.

| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| N-(2-iodophenyl)acrylamide | Pd(OAc)2/PPh3/DIPEA | DMF | 80 | Not specified | 2-Pyrrolidinone-functionalized allylic sulfone | 82 | [2] |

| Unsaturated N-acyl sulfonamide | Co(III)(salen)OTf/PhSiH3/t-BuOOH | 1,2-dichloroethane | rt | Not specified | N-sulfonyl imidate | 36 | [3] |

| Olefinic primary sulfonamide | Cu(OTf)2 (catalytic) | Methanol | Not specified | Not specified | Aziridine precursor to cyclic sulfonamides | Not specified | [8] |

Experimental Workflow for a Palladium-Catalyzed Cyclization

Caption: Workflow for a Pd-catalyzed sulfonamide cyclization/sulfonylation.

Thiol-Michael Addition for Peptide Macrocyclization using Vinyl Sulfonamides

The thiol-Michael "click" reaction is a highly efficient conjugation method. Vinyl sulfonamides have emerged as excellent Michael acceptors for this purpose, particularly in the context of peptide macrocyclization.[9]

Kinetics and Comparative Performance:

A key advantage of vinyl sulfonamides is their favorable kinetic profile compared to other commonly used Michael acceptors. They exhibit kinetics comparable to acrylates but are significantly more reactive than acrylamides.[9] Crucially, vinyl sulfonamides demonstrate superior hydrolytic stability, especially under basic conditions where acrylates are prone to degradation.[9]

Experimental Data: A Direct Kinetic Comparison

The kinetics of the thiol-Michael addition can be conveniently monitored by FTIR spectroscopy by tracking the disappearance of the thiol S-H stretching band.

| Michael Acceptor | Thiol | Time (min) | Conversion (%) | Reference |

| Secondary vinyl sulfonamide | n-butyl mercaptopropionate | 5 | 49 ± 1 | [9] |

| Tertiary vinyl sulfonamide | n-butyl mercaptopropionate | 5 | 76.4 ± 0.6 | [9] |

| Acrylate | n-butyl mercaptopropionate | 5 | ~50 | [9] |

| Secondary acrylamide | n-butyl mercaptopropionate | 30 | <10 | [9] |

| Tertiary acrylamide | n-butyl mercaptopropionate | 30 | ~20 | [9] |

The data clearly indicates that the tertiary vinyl sulfonamide reacts more rapidly than its secondary counterpart and significantly faster than acrylamides.[9]

Experimental Workflow for Kinetic Monitoring via FTIR